molecular formula C19H13F2N3O2 B11070414 4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

4-{5-[(2,4-Difluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline

Cat. No.: B11070414
M. Wt: 353.3 g/mol
InChI Key: CFAWDNYCNFFPHE-UHFFFAOYSA-N
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Description

2,4-Difluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure combining a difluorophenyl group, a quinoline derivative, and an oxadiazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the difluorophenyl and quinoline moieties. One common method involves the use of Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this ether.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups onto the phenyl or quinoline rings.

Scientific Research Applications

2,4-Difluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-difluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The oxadiazole ring may interact with various enzymes, inhibiting their activity and leading to specific biological effects. These interactions can modulate various cellular pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-difluorophenyl {[3-(2-methyl-4-quinolyl)-1,2,4-oxadiazol-5-yl]methyl} ether stands out due to its unique combination of functional groups. The presence of both a quinoline and an oxadiazole ring in the same molecule provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H13F2N3O2

Molecular Weight

353.3 g/mol

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H13F2N3O2/c1-11-8-14(13-4-2-3-5-16(13)22-11)19-23-18(26-24-19)10-25-17-7-6-12(20)9-15(17)21/h2-9H,10H2,1H3

InChI Key

CFAWDNYCNFFPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=C(C=C(C=C4)F)F

Origin of Product

United States

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